MPT0B451 -

MPT0B451

Catalog Number: EVT-1535101
CAS Number:
Molecular Formula: C28H26N2O9S
Molecular Weight: 566.581
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MPT0B451 is a novel dual hdac6 and tubulin inhibitor, displaying anti-tumor ability in human cancer cells
Source and Classification

MPT0B451 is synthesized from precursor compounds through specific chemical reactions. It is classified as a small molecule inhibitor, which means it interacts with specific biological targets to exert its effects. The classification of MPT0B451 can be further refined based on its mechanism of action, target specificity, and therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of MPT0B451 typically involves several key steps, including:

  1. Starting Materials: The synthesis begins with readily available starting materials that undergo various transformations.
  2. Reagents: Specific reagents are used to facilitate reactions such as coupling, oxidation, or reduction.
  3. Reaction Conditions: The reactions are conducted under controlled conditions (temperature, pressure, solvent) to optimize yield and purity.

For example, a common synthetic route might involve the use of palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, followed by functional group modifications to achieve the final structure of MPT0B451.

Molecular Structure Analysis

Structure and Data

MPT0B451 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural representation can be described as follows:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific structure)
  • Structural Features: The compound may contain aromatic rings, heterocycles, or other functional groups that enhance its interaction with biological targets.

The three-dimensional conformation of MPT0B451 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential binding sites.

Chemical Reactions Analysis

Reactions and Technical Details

MPT0B451 undergoes various chemical reactions that are critical for its synthesis and modification. Key reactions include:

  • Nucleophilic Substitution: This reaction allows for the introduction of different substituents onto the aromatic rings.
  • Electrophilic Aromatic Substitution: This reaction is often used to modify the aromatic system of MPT0B451.
  • Reduction/Oxidation Reactions: These reactions help in modifying the functional groups to achieve desired properties.

The understanding of these reactions is essential for optimizing the synthesis process and enhancing the compound's efficacy.

Mechanism of Action

Process and Data

MPT0B451 exhibits its biological effects through specific mechanisms that involve interaction with cellular targets. The proposed mechanism includes:

  1. Target Binding: MPT0B451 binds to specific proteins or enzymes involved in disease pathways.
  2. Inhibition/Activation: Depending on its design, it may inhibit or activate these targets, leading to downstream effects such as apoptosis in cancer cells or modulation of inflammatory responses.
  3. Signal Transduction: The binding initiates a cascade of intracellular signaling events that ultimately affect cell behavior.

Research into the detailed mechanism often involves biochemical assays and cellular models to elucidate how MPT0B451 influences biological processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MPT0B451 possesses distinct physical and chemical properties that are crucial for its application:

  • Melting Point: The melting point provides insights into the compound's stability.
  • Solubility: Solubility in various solvents is important for formulation in drug development.
  • pKa Values: These values indicate the acidity or basicity of the compound, affecting its ionization state at physiological pH.

Characterization techniques such as UV-Vis spectroscopy, mass spectrometry, and chromatography are employed to determine these properties accurately.

Applications

Scientific Uses

MPT0B451 shows promise in several scientific applications:

  • Pharmacological Research: Its role as an inhibitor makes it a valuable tool in studying disease mechanisms.
  • Drug Development: Ongoing research aims to develop MPT0B451 into a viable therapeutic agent for conditions such as cancer or autoimmune diseases.
  • Biochemical Assays: It can be utilized in assays designed to understand target interactions and cellular responses.

The continued exploration of MPT0B451's properties and mechanisms will likely yield significant contributions to medicinal chemistry and therapeutic innovation.

Introduction to HDAC6 and Tubulin as Dual Therapeutic Targets in Oncology

Epigenetic Regulation by HDAC6 in Cancer Pathogenesis

HDAC6, a class IIb deacetylase, exhibits unique structural and functional characteristics that distinguish it from other HDACs. Its two catalytic domains (CD1/CD2) and zinc-finger ubiquitin-binding domain (ZnF-UBP) enable diverse roles in cancer biology [8] [10]. Unlike nuclear HDACs, HDAC6 primarily localizes to the cytoplasm and targets non-histone proteins:

Table 1: Key HDAC6 Substrates and Oncogenic Functions

SubstrateFunctional Consequence of DeacetylationCancer Hallmark Promoted
α-Tubulin (K40)Reduced microtubule stability; enhanced dynamicsMetastasis, drug resistance
CortactinIncreased F-actin binding; cytoskeletal remodelingInvasion, migration
HSP90Enhanced chaperone function; client protein stabilityOncogene stabilization, survival
SurvivinNuclear export; inhibition of caspase-dependent apoptosisEvasion of apoptosis

HDAC6 overexpression correlates with aggressive phenotypes across malignancies. In breast cancer, HDAC6 stabilizes estrogen receptor α (ERα) via HSP90 deacetylation, driving proliferation [8]. In ovarian carcinomas, elevated HDAC6 associates with advanced stage and chemotherapy resistance [10]. Beyond catalysis, HDAC6’s ZnF-UBP domain facilitates aggresome formation—a proteostasis mechanism that enables cancer cells to survive proteotoxic stress induced by chemotherapy [1] [8]. This functional versatility establishes HDAC6 as a master regulator of:

  • Metastatic competency: Cortactin deacetylation promotes invadopodia formation and matrix degradation [8]
  • Epigenetic-metabolic crosstalk: HDAC6 catalyzes α-tubulin lactylation (K40la) using lactate, linking glycolysis to microtubule dynamics [7]
  • Immune evasion: Upregulation of PD-L1 expression via STAT3 activation [8]

Selective HDAC6 inhibitors (e.g., ricolinostat, citarinostat) demonstrate lower toxicity than pan-HDAC inhibitors but exhibit limited single-agent efficacy due to compensatory pathways [2]. This underscores the need for combinatorial targeting.

Microtubule Dynamics and Tubulin-Targeted Therapies

Microtubules are hollow polymers of α/β-tubulin heterodimers that undergo stochastic growth/shrinkage cycles ("dynamic instability"). This dynamicity is precisely regulated by post-translational modifications (PTMs), including acetylation at α-tubulin K40. Acetylated microtubules exhibit enhanced mechanical stability and serve as tracks for intracellular transport [4] [7]. HDAC6 and SIRT2 are primary tubulin deacetylases, while ATAT1/MEC-17 mediates acetylation [7].

Microtubule-targeting agents (MTAs) are broadly classified as:

  • Stabilizers (e.g., taxanes): Promote tubulin polymerization, suppress dynamics
  • Destabilizers (e.g., vinca alkaloids, colchicine-site binders): Inhibit polymerization

Table 2: Microtubule-Targeting Agents and Their Limitations

Agent ClassRepresentativesMechanismClinical Limitations
TaxanesPaclitaxel, DocetaxelBind β-tubulin; stabilize microtubulesNeuropathy, drug resistance
Vinca alkaloidsVincristine, VinblastineBind tubulin dimers; prevent assemblyMyelosuppression, dose-limiting toxicity
Colchicine-site agentsCombretastatin analogsInhibit tubulin polymerizationPoor pharmacokinetics, vascular toxicity

Pharmacological HDAC6 inhibition paradoxically stabilizes microtubules independent of acetylation. Tubastatin A (HDAC6 inhibitor) enhances HDAC6 binding to microtubules, functioning as a microtubule-associated protein (MAP) to suppress dynamics and delay repolymerization after nocodazole-induced depolymerization [4]. This suggests HDAC6 possesses both enzymatic and scaffolding functions in microtubule regulation.

Emerging evidence indicates α-tubulin PTMs constitute a "tubulin code" read by motor proteins and MAPs. Lactylation of α-tubulin K40—identified via mass spectrometry in neurons—competes with acetylation and increases microtubule dynamics, promoting neurite branching [7]. This modification is catalyzed by HDAC6 under high lactate conditions, positioning HDAC6 as a metabolic sensor linking glycolysis to cytoskeletal remodeling in cancer cells.

Rationale for Dual HDAC6/Tubulin Inhibition in Malignancy Treatment

The mechanistic synergy between HDAC6 and tubulin inhibitors arises from several interconnected biological principles:

Overcoming Compensatory Crosstalk

HDAC6 inhibition increases α-tubulin acetylation, which may counteract the effects of microtubule destabilizers. Simultaneous HDAC6/tubulin targeting avoids this compensatory crosstalk. MPT0B451—a benzylindole derivative—inhibits tubulin assembly and HDAC6 (IC50 = 3.7 nM) with 10-fold selectivity over HDAC1/2/3 [3]. Molecular docking reveals it occupies both the colchicine-binding site of tubulin and the catalytic pocket of HDAC6:

  • Tubulin interaction: Four methoxy groups stabilize binding to β-tubulin’s colchicine site
  • HDAC6 interaction: Styrene linker forms hydrogen bonds with His610/His611 in CD2 domain [3]

Disrupting Metabolic-Actinomic Signaling

HDAC6 integrates metabolic signals (via lactate) to modify microtubule dynamics through lactylation. High lactate in tumors fuels HDAC6-mediated α-tubulin lactylation, enhancing dynamics to facilitate invasion [7]. Dual inhibitors disrupt this lactate-driven cytoskeletal remodeling.

Synergistic Apoptotic Induction

MPT0B451 demonstrates potent synergy in preclinical models:

  • In HL-60 leukemia cells, it induces G2/M arrest via cyclin B1/Cdc2 dysregulation and activates caspase-8/-9/-3
  • In PC-3 prostate cancer xenografts, it suppresses tumor growth by 78% (10 mg/kg dose) [3]Combination studies show HDAC6 inhibitors sensitize cancer cells to taxanes and vinca alkaloids by suppressing prosurvival signals (e.g., NF-κB) [2] [6].

Bypassing Aggresome-Mediated Resistance

HDAC6-mediated aggresome formation enables degradation of misfolded proteins accumulated during proteotoxic stress (e.g., from tubulin inhibitors). Co-inhibition blocks this escape route:

"HDAC6 inhibitors impair aggresome formation by disrupting the HDAC6–dynein complex, leading to lethal accumulation of polyubiquitinated proteins when combined with proteasome or tubulin inhibitors" [1]

Table 3: Key Dual HDAC6/Tubulin Inhibitors in Development

CompoundStructural ClassHDAC6 IC50Tubulin Target SiteCancer Models Tested
MPT0B451Benzylindole derivative3.7 nMColchicine siteAML, prostate cancer
C1D derivativesChalcone-hydroxamate hybrid8.5–46 nMColchicine siteBreast cancer, leukemia
KZ-41Mercaptoacetamide-linked1.9 nMVinca siteMelanoma, colon cancer

Dual inhibitors adopt three design strategies:

  • Non-cleavable linked pharmacophores (e.g., MPT0B451)
  • Cleavable prodrugs (e.g., acid-sensitive conjugates)
  • Integrated scaffolds (e.g., modified colchicine cores with zinc-binding groups) [6] [9]

MPT0B451 exemplifies the first approach, with its rigid benzylindole core simultaneously engaging both targets. In vivo, it overcomes pharmacokinetic limitations of combination therapies (e.g., drug–drug interactions, disparate half-lives) while enhancing antitumor efficacy [3] [6].

Concluding Remarks

The HDAC6-tubulin axis represents a unique vulnerability in cancer cells, integrating epigenetic, cytoskeletal, and metabolic dysregulation. MPT0B451 exemplifies the therapeutic potential of dual inhibitors, demonstrating that coordinated disruption of this axis induces synergistic apoptosis and circumvents resistance mechanisms. Future work should address tumor-specific determinants of response, such as HDAC6 splice variant expression [10] and lactate flux, to optimize patient stratification. As the field advances, dual HDAC6/tubulin inhibitors may redefine therapeutic strategies for aggressive, therapy-resistant malignancies.

Properties

Product Name

MPT0B451

IUPAC Name

(E)-N-Hydroxy-3-(3-((6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-1-yl)sulfonyl)phenyl)acrylamide

Molecular Formula

C28H26N2O9S

Molecular Weight

566.581

InChI

InChI=1S/C28H26N2O9S/c1-36-19-9-10-21-22(27(32)18-13-24(37-2)28(39-4)25(14-18)38-3)16-30(23(21)15-19)40(34,35)20-7-5-6-17(12-20)8-11-26(31)29-33/h5-16,33H,1-4H3,(H,29,31)/b11-8+

InChI Key

VYTJGUNWINJKES-DHZHZOJOSA-N

SMILES

O=C(NO)/C=C/C1=CC=CC(S(=O)(N2C=C(C(C3=CC(OC)=C(OC)C(OC)=C3)=O)C4=C2C=C(OC)C=C4)=O)=C1

Solubility

Soluble in DMSO

Synonyms

MPT0B451; MPT 0 B 451; MPT-0-B-451

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.